

An In-depth Technical Guide to Acetaminophen-d4 (CAS 64315-36-2)

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Compound of Interest

Compound Name: Acetaminophen-(ring-d4)

Cat. No.: B15288624

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Introduction

Acetaminophen-d4 (CAS number: 64315-36-2), the deuterated analog of Acetaminophen (Paracetamol), is a critical tool in pharmaceutical research and development. Its primary application lies in its use as an internal standard for the quantitative analysis of Acetaminophen in biological matrices and pharmaceutical formulations.^{[1][2][3][4][5]} The substitution of four hydrogen atoms with deuterium on the phenyl ring provides a distinct mass difference, enabling precise and accurate quantification by mass spectrometry without significantly altering its chemical properties. This guide provides a comprehensive overview of the properties of Acetaminophen-d4, its suppliers, and its application in experimental protocols, with a focus on the metabolic and signaling pathways of its non-deuterated counterpart.

Chemical and Physical Properties

Acetaminophen-d4, also known as N-(4-hydroxyphenyl-2,3,5,6-d4)acetamide, possesses the following key properties:^[6]

Property	Value
CAS Number	64315-36-2
Molecular Formula	C ₈ H ₅ D ₄ NO ₂
Molecular Weight	155.19 g/mol [6][7]
Appearance	White to off-white solid
Melting Point	169-171 °C (decomposes)
Solubility	Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[7]
Storage	-20°C[7]

Suppliers

A number of chemical suppliers provide Acetaminophen-d4 for research purposes. The following table lists some of the known suppliers:

Supplier	Product Name
Santa Cruz Biotechnology	Acetaminophen-D4 (Major)[6]
LGC Standards	Paracetamol-D4[8]
BOC Sciences	Acetaminophen-[d4][7]
Simson Pharma Limited	Paracetamol-D4
Aquigen Bio Sciences	Acetaminophen-d4[9]

Experimental Protocols

Acetaminophen-d4 is predominantly utilized as an internal standard in chromatographic and mass spectrometric methods for the quantification of Acetaminophen. Below are representative experimental methodologies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acetaminophen Quantification in Human Plasma

This method is commonly employed in pharmacokinetic and bioequivalence studies.

Sample Preparation:

- To 100 μ L of human plasma, add 10 μ L of a working solution of Acetaminophen-d4 (internal standard) in methanol.
- Precipitate proteins by adding 300 μ L of acetonitrile.
- Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

LC-MS/MS Conditions:

- LC System: Agilent 1200 Series or equivalent
- Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 μ m particle size)
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min
- Injection Volume: 10 μ L
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:

- Acetaminophen: m/z 152.1 \rightarrow 110.1
- Acetaminophen-d4: m/z 156.1 \rightarrow 114.1[3]

Gas Chromatography-Mass Spectrometry (GC-MS) for Acetaminophen Quantification

GC-MS provides an alternative method for the analysis of Acetaminophen, often requiring derivatization to increase volatility.

Sample Preparation and Derivatization:

- To 200 μ L of a biological sample (e.g., urine), add 20 μ L of Acetaminophen-d4 internal standard solution.
- Perform a solid-phase extraction (SPE) to clean up the sample.
- Evaporate the eluate to dryness.
- Derivatize the residue by adding 50 μ L of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.

GC-MS Conditions:

- GC System: Agilent 7890A or equivalent
- Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 μ m film thickness)
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- Injector Temperature: 280°C
- Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
- Mass Spectrometer: Mass selective detector (e.g., Agilent 5975C)
- Ionization Mode: Electron Ionization (EI) at 70 eV

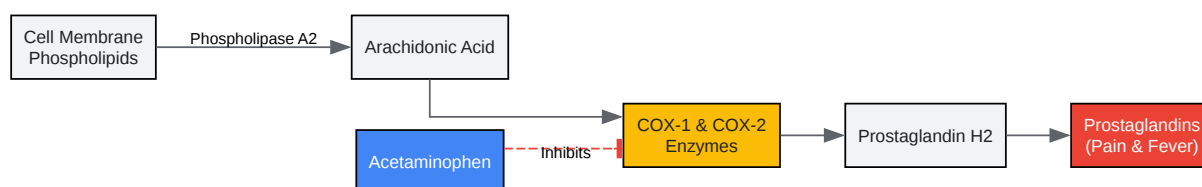
- Selected Ion Monitoring (SIM) ions:
 - Acetaminophen-TMS derivative: m/z 297, 282
 - Acetaminophen-d4-TMS derivative: m/z 301, 286

Signaling and Metabolic Pathways

The pharmacological and toxicological effects of Acetaminophen are dictated by its interaction with specific signaling pathways and its extensive metabolism. As a deuterated analog, Acetaminophen-d4 is expected to follow the same pathways.

Mechanism of Action: COX Inhibition Pathway

Acetaminophen's analgesic and antipyretic properties are primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system.^[10] This inhibition reduces the production of prostaglandins, which are key mediators of pain and fever.

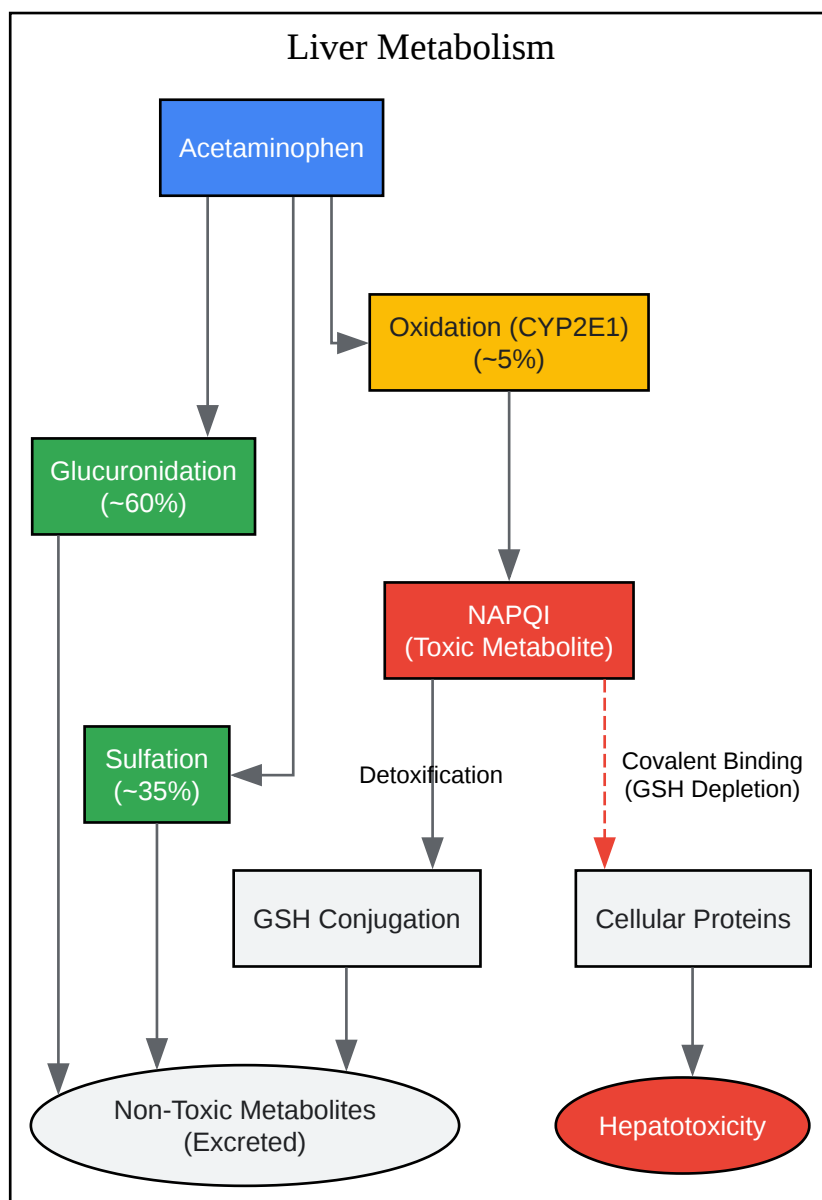


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Figure 1: Acetaminophen's Inhibition of the COX Pathway.

Metabolic Pathways of Acetaminophen

The metabolism of Acetaminophen occurs predominantly in the liver through three main pathways: glucuronidation, sulfation, and oxidation.^{[11][12][13][14]} The latter pathway, mediated by cytochrome P450 enzymes, can lead to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).^{[11][13]}



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